Ethyl 3-((4-methylphenyl)thio)propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)8-9-15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSBVMORQJICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234331 | |
| Record name | Ethyl 3-((4-methylphenyl)thio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85169-05-7 | |
| Record name | Propanoic acid, 3-[(4-methylphenyl)thio]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85169-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-((4-methylphenyl)thio)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-((4-methylphenyl)thio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-[(4-methylphenyl)thio]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.107 | |
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Synthetic Methodologies for Ethyl 3 4 Methylphenyl Thio Propionate and Analogues
Direct C-S Bond Formation Strategies
The construction of the aryl thioether linkage is a critical step in the synthesis of Ethyl 3-((4-methylphenyl)thio)propionate. Several methodologies are employed to achieve this, including conjugate additions, nucleophilic substitutions, and transition metal-catalyzed cross-coupling reactions.
Thiol-Ene Additions and Related Conjugate Methodologies
The Thiol-Ene reaction, a form of hydrothiolation, represents a highly efficient and atom-economical method for forming C-S bonds. wikipedia.orgresearchgate.net This reaction typically proceeds via an anti-Markovnikov addition of a thiol to an alkene. wikipedia.orgnih.gov In the context of this compound, a plausible and direct synthesis involves the conjugate addition (a Michael addition) of 4-methylbenzenethiol to ethyl acrylate. vulcanchem.com
This reaction can be initiated by free-radical pathways or catalyzed by a base or nucleophile. wikipedia.org The free-radical addition can be triggered by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.orgnih.gov This radical then adds to the electron-deficient alkene of the ethyl acrylate. wikipedia.org Alternatively, base-catalyzed Michael addition involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the α,β-unsaturated ester.
Key Features of Thiol-Ene/Michael Addition:
High Yield and Selectivity: These reactions are known for their high efficiency and stereoselectivity, often considered "click" chemistry reactions. wikipedia.org
Mild Conditions: The reaction can often be carried out under mild, ambient conditions. wikipedia.org
Atom Economy: It is a direct addition reaction with no byproducts, making it an environmentally favorable approach. researchgate.net
A typical laboratory-scale synthesis would involve reacting 4-methylbenzenethiol with ethyl acrylate in a suitable solvent, often with a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Nucleophilic Substitution Reactions with Halogenated Precursors
Nucleophilic substitution provides a classical and widely used route to thioethers. thieme-connect.com This strategy involves the reaction of a sulfur nucleophile, in this case, the thiolate derived from 4-methylbenzenethiol, with an electrophilic alkyl halide. For the synthesis of the target molecule, this would involve the reaction of 4-methylbenzenethiolate with an ethyl 3-halopropionate, such as ethyl 3-bromopropionate.
The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the halide leaving group. The thiol is typically deprotonated in situ using a suitable base, such as an alkali metal hydroxide or carbonate, to generate the more reactive thiolate.
| Reactants | Base | Solvent | Conditions | Product |
| 4-Methylbenzenethiol, Ethyl 3-bromopropionate | Sodium Hydroxide (NaOH) | Ethanol | Reflux | This compound |
| 4-Methylbenzenethiol, Ethyl 3-chloropropionate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-100 °C | This compound |
This method is robust and applicable to a wide range of substrates. However, when dealing with aromatic halides, direct nucleophilic aromatic substitution (SNAr) is generally limited to substrates that are activated by electron-withdrawing groups, which is not the case for the p-methylphenyl system. thieme-connect.comacsgcipr.org Therefore, for forming the C(sp²)–S bond, transition-metal catalysis is often preferred.
Cross-Coupling Approaches for Aryl Thioether Linkages
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C–S bonds and represent a versatile alternative to traditional methods. thieme-connect.comresearchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol in the presence of a metal catalyst, a ligand, and a base. acsgcipr.org
Pioneering work by Migita and others demonstrated the utility of palladium catalysts for coupling aryl halides with thiols. thieme-connect.com Since then, various catalytic systems based on palladium, copper, nickel, and iron have been developed. acsgcipr.orgacs.org The general mechanism involves oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate, and finally reductive elimination to yield the aryl thioether product and regenerate the catalyst. acsgcipr.org
Examples of Cross-Coupling Systems:
Palladium-Catalyzed Coupling: Often referred to as Buchwald-Hartwig amination conditions adapted for thiolation, these systems use palladium catalysts with specialized phosphine ligands. acsgcipr.org
Copper-Catalyzed Coupling (Ullmann-type): Copper(I) salts, often in combination with N-containing ligands, are effective for coupling aryl halides with thiols. thieme-connect.com These reactions often require lower temperatures than the traditional, non-catalytic Ullmann condensation. thieme-connect.com
Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a more economical alternative to palladium for C-S cross-coupling, capable of activating less reactive aryl chlorides. researchgate.netorganic-chemistry.org
Esterification and Transesterification Pathways
Another synthetic approach involves first forming the C-S bond to produce 3-((4-methylphenyl)thio)propanoic acid, followed by esterification to yield the final ethyl ester product. nih.gov
The most common method for this transformation is the Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction involves heating the carboxylic acid (3-((4-methylphenyl)thio)propanoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and the use of excess alcohol or the removal of water can drive it towards the product side. masterorganicchemistry.com
Fischer Esterification Reaction: 3-((4-methylphenyl)thio)propanoic acid + Ethanol ⇌ this compound + Water
Transesterification is another potential, though less direct, pathway. This would involve converting a different ester of 3-((4-methylphenyl)thio)propanoic acid (e.g., the methyl ester) into the ethyl ester by reacting it with ethanol under acidic or basic catalysis.
Advanced Catalytic Systems in Synthesis
The development of efficient catalysts is crucial for modern organic synthesis, offering milder reaction conditions, higher yields, and greater functional group tolerance. This is particularly true for the formation of the C-S bond in aryl thioethers.
Transition Metal-Catalyzed C-S Bond Formations
As introduced in section 2.1.3, transition metals are central to many advanced strategies for synthesizing aryl thioethers. acs.org The choice of metal, ligand, base, and solvent is critical to the success of the cross-coupling reaction. acsgcipr.org
| Catalyst System | Metal | Typical Ligands | Common Substrates | Advantages |
| Buchwald-Hartwig Type | Palladium (Pd) | Phosphine-based (e.g., Xantphos, dppf) | Aryl bromides, iodides, triflates | High efficiency, broad substrate scope acsgcipr.org |
| Ullmann-Type | Copper (Cu) | N-heterocycles (e.g., phenanthroline) | Aryl iodides, bromides | Lower cost than palladium, effective for many substrates thieme-connect.com |
| Nickel-Based | Nickel (Ni) | Phosphines, N-heterocyclic carbenes (NHCs) | Aryl chlorides, triflates | Cost-effective, activates challenging substrates researchgate.netorganic-chemistry.org |
| Iron-Based | Iron (Fe) | None or simple ligands | Aryl Grignard reagents with thioethers | Inexpensive, environmentally benign metal nih.gov |
Recent research focuses on developing greener and more sustainable catalytic systems. This includes using earth-abundant first-row transition metals like copper, nickel, and iron, as well as developing reactions that can proceed under milder conditions, sometimes initiated by visible light. acsgcipr.orgorganic-chemistry.orgrsc.org These advanced systems provide powerful and versatile options for the synthesis of this compound and a wide array of related aryl thioether compounds.
Organocatalytic and Metal-Free Synthetic Routes
The conjugate addition of thiols to α,β-unsaturated esters is a highly efficient method for forming carbon-sulfur bonds. scielo.br In recent years, organocatalysis has emerged as a powerful tool for this transformation, offering a metal-free alternative to traditional methods and enabling asymmetric synthesis.
Various organic molecules can catalyze the sulfa-Michael addition. Bifunctional organocatalysts, which possess both a Brønsted basic site to deprotonate the thiol and a hydrogen-bond donor to activate the acrylate, are particularly effective. For instance, iminophosphoranes have been shown to catalyze the addition of alkyl thiols to α-substituted acrylate esters with excellent yields and enantioselectivities. rsc.org The strong basicity of the iminophosphorane activates the thiol nucleophile, while chiral scaffolds guide the stereochemical outcome. rsc.org Similarly, cinchona alkaloid derivatives are effective catalysts for the sulfa-Michael addition of thiophenols to α,β-unsaturated esters, providing access to chiral fluorinated thioethers. scielo.brchemrxiv.org
The mechanism of base-catalyzed thiol-Michael additions involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the electron-deficient alkene. nsf.gov Nucleophilic catalysts, such as phosphines and amines, operate by initially adding to the Michael acceptor, generating a transient enolate that facilitates the deprotonation of the thiol. nsf.gov
For the synthesis of this compound, an organocatalytic approach would involve reacting 4-methylbenzenethiol with ethyl acrylate in the presence of a catalytic amount of a suitable organocatalyst. The choice of catalyst can influence reaction rates and yields, with studies showing that even simple amines can effectively promote the reaction. acs.org
Table 1: Examples of Organocatalysts in Sulfa-Michael Additions
| Catalyst Type | Example Catalyst | Substrate Scope | Key Features |
|---|---|---|---|
| Bifunctional Iminophosphorane | Chiral Iminophosphorane | Alkyl thiols, α-substituted acrylates | High yields (>99%) and enantioselectivities (up to 96% ee) rsc.org |
| Cinchona Alkaloids | (DHQ)₂PYR | Aryl thiols, α-fluoroacrylates | Good yields and diastereoselectivities scielo.brchemrxiv.org |
| Enamines | Various | Butyl 3-mercaptopropionate, hexyl acrylate | Outperform corresponding base analogs in reaction kinetics acs.org |
Photochemical and Electrochemical Approaches to Thioether Synthesis
Modern synthetic chemistry has embraced photochemical and electrochemical methods as sustainable alternatives that often proceed under mild conditions without the need for stoichiometric reagents.
Photochemical Synthesis: The thiol-ene reaction, which involves the addition of a thiol to an alkene, can be initiated by light, often in the presence of a photoinitiator. wikipedia.org This free-radical addition typically results in the anti-Markovnikov product. wikipedia.org For the synthesis of this compound, a photochemical approach would offer a facile and rapid method for C-S bond formation. Furthermore, recent advancements have demonstrated that organocatalysts can be used in conjunction with light to mediate thioether synthesis. For example, an indole thiolate organocatalyst, upon excitation with 405 nm light, becomes a potent reductant capable of activating aryl chlorides for subsequent reaction with a sulfur source, providing a thiol-free route to aryl alkyl thioethers. semanticscholar.orgiciq.org Photocatalysis can also be used for the direct three-component coupling of aldehydes, alkenes, and elemental sulfur to generate thioesters, showcasing the versatility of light-mediated reactions in C-S bond formation. acs.org
Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for promoting chemical reactions by using electrical current to drive redox processes. While the electrochemical Michael addition of thiols is a developing area, the principles of electrosynthesis are well-suited for such transformations. By controlling the electrode potential, the selective generation of a thiolate anion from a thiol can be achieved, which can then participate in a conjugate addition with an activated alkene like ethyl acrylate. This approach avoids the use of chemical bases. Research has also shown that aryl alkyl thioethers can be used as precursors for C-centered alkyl radicals under electroreductive conditions, demonstrating the potential of electrochemistry to selectively cleave and form C-S bonds. chemrxiv.org
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.
Solvent-Free and Aqueous Media Reactions
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. The sulfa-Michael addition is particularly amenable to solvent-free conditions or the use of environmentally benign solvents like water or glycerin.
It has been demonstrated that the conjugate addition of thiols to α,β-unsaturated carbonyl compounds can proceed efficiently without any solvent, often catalyzed by solid-supported reagents like KF/alumina. scielo.br These solvent-free reactions can sometimes be accelerated by microwave irradiation. scielo.br The catalyst can often be recovered and reused, further enhancing the sustainability of the process. scielo.br Glycerin has also been employed as a recyclable, non-toxic solvent for this reaction, with the product being easily extracted. scielo.br
Performing the reaction in water is another attractive green alternative. Catalyst-free conjugate additions of thiols to α,β-unsaturated carbonyl compounds have been successfully carried out in water, highlighting the potential for clean and simple reaction protocols.
Table 2: Green Media for Sulfa-Michael Additions
| Reaction Medium | Catalyst | Temperature | Key Advantages |
|---|---|---|---|
| Solvent-Free | KF/Al₂O₃ | Room Temperature | Reduced waste, simple workup, catalyst recyclability scielo.br |
| Water | Catalyst-Free | Not specified | Environmentally benign, avoids organic solvents |
| Glycerin | KF/Al₂O₃ | Room Temperature | Recyclable solvent, simple product extraction scielo.br |
Atom-Economical and Sustainable Synthetic Protocols
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Michael addition reaction is inherently atom-economical as it is an addition reaction where all atoms of the reactants are incorporated into the final product, with no byproducts formed. scielo.br This makes the synthesis of this compound from 4-methylbenzenethiol and ethyl acrylate a 100% atom-economical process in theory.
Elucidation of Molecular Structure and Electronic Properties
Advanced Spectroscopic Characterization for Structural Confirmation and Elucidation
The definitive structure of Ethyl 3-((4-methylphenyl)thio)propionate can be ascertained through a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework.
High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR spectra would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the propionate (B1217596) backbone, and the p-tolyl moiety.
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-) would be characteristic of the ethyl ester.
Propionate Backbone: Two methylene groups adjacent to the sulfur atom and the carbonyl group would likely appear as triplets.
p-Tolyl Group: The aromatic protons would present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet for the methyl group on the tolyl ring would also be present.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key expected signals include:
The carbonyl carbon of the ester group.
Carbons of the ethyl group.
The two methylene carbons of the propionate chain.
The four distinct carbons of the p-tolyl group (including the methyl carbon).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data for the title compound.)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.2 | ~14 |
| Ethyl -OCH₂- | ~4.1 | ~60 |
| -S-CH₂- | ~3.2 | ~30 |
| -CH₂-C=O | ~2.7 | ~35 |
| p-Tolyl -CH₃ | ~2.3 | ~21 |
| p-Tolyl Ar-H | ~7.1-7.3 | ~129-137 |
| Carbonyl C=O | - | ~172 |
HRMS is indispensable for determining the exact molecular weight and elemental composition of this compound. The calculated monoisotopic mass for its molecular formula, C₁₂H₁₆O₂S, is 224.0871 Da. HRMS analysis would be expected to confirm this value with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve:
Cleavage of the ester group, leading to the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.
Fission of the C-S bond, resulting in fragments corresponding to the p-tolylthio group and the ethyl propionate moiety.
Fragmentation of the propionate chain.
Table 2: Predicted Key Mass Fragments for this compound (Note: This table is predictive and not based on experimental data for the title compound.)
| m/z | Possible Fragment |
| 224 | [M]⁺ |
| 179 | [M - OCH₂CH₃]⁺ |
| 123 | [CH₃C₆H₄S]⁺ |
| 101 | [CH₂CH₂COOC₂H₅]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by observing the vibrations of its bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1730-1750 cm⁻¹. Other significant peaks would include:
C-H stretching vibrations of the alkyl and aromatic groups (around 2850-3100 cm⁻¹).
C-O stretching vibrations of the ester (around 1100-1300 cm⁻¹).
C-S stretching vibrations (typically weaker and in the fingerprint region).
Aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹).
An IR spectrum for the related compound, 3-((4-methylphenyl)thio)propionic acid, shows a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch, which would be shifted in the corresponding ester.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The C-S and S-S bonds, which are often weak in FT-IR, can give rise to more intense Raman signals. The symmetric vibrations of the aromatic ring would also be prominent.
Table 3: Key Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data for the title compound.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-O (Ester) | Stretching | 1100 - 1300 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-S | Stretching | 600 - 800 |
Currently, there is no publicly available information on the single-crystal X-ray structure of this compound. If the compound can be crystallized, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into its molecular geometry and packing in the crystal lattice.
Mechanistic Investigations of Reactions Involving Ethyl 3 4 Methylphenyl Thio Propionate
Nucleophilic and Electrophilic Reactivity of the Thioester and Thioether Moieties
Conversely, the carbonyl carbon of the ester group is electrophilic and susceptible to nucleophilic attack. This can lead to hydrolysis or transesterification reactions under appropriate acidic or basic conditions. The presence of the electron-donating methyl group on the phenyl ring can slightly enhance the nucleophilicity of the sulfur atom compared to an unsubstituted phenyl group.
Radical Pathways in Transformations and C-S Bond Cleavage
The carbon-sulfur (C-S) bond in thioethers can be cleaved under radical conditions. While specific studies on Ethyl 3-((4-methylphenyl)thio)propionate are scarce, related research on aryl thioethers indicates that C-S bond cleavage can be initiated by radical initiators or through photolysis. The stability of the resulting arylthio radical (p-methylphenylthio•) and the alkyl radical would influence the reaction pathway and efficiency. Such cleavage is a key step in various organic transformations, including desulfurization reactions.
Computational Chemistry and Theoretical Studies on Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Transition State Analysis
While specific DFT studies for this compound were not found, DFT is a powerful tool to investigate the electronic structure and reactivity of similar molecules. For a molecule like this, DFT calculations could be used to determine:
Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its nucleophilic and electrophilic character. The distribution of electron density and the electrostatic potential map would reveal the most reactive sites.
Reaction Mechanisms: Modeling the transition states of potential reactions, such as nucleophilic substitution at the sulfur atom or addition to the carbonyl group, to determine activation energies and reaction pathways.
Molecular Dynamics Simulations and Conformal Analysis
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior and conformational flexibility of this compound in different solvents and at various temperatures. This analysis would identify the most stable conformers and the energy barriers between them, which can be crucial for understanding its reactivity. The flexibility of the ethyl propionate (B1217596) chain and the orientation of the tolyl group would be key aspects to investigate.
Quantum Chemical Descriptors for Reaction Prediction and Pathway Elucidation
Quantum chemical descriptors derived from computational studies can be used to predict the reactivity of this compound. Key descriptors would include:
Mulliken and Natural Population Analysis (NPA) charges: To identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) atoms.
Fukui functions: To predict the sites most susceptible to nucleophilic, electrophilic, or radical attack.
Global reactivity descriptors: Such as chemical hardness, softness, and electrophilicity index, to provide a general measure of the molecule's reactivity.
The following table summarizes some predicted properties for the related compound Ethyl 3-(methylthio)propanoate, which can give a general idea of the types of data that would be relevant for this compound. foodb.ca
| Property | Value | Source |
| Water Solubility | 5.3 g/L | ALOGPS |
| logP | 1.38 | ALOGPS |
| Polar Surface Area | 26.3 Ų | ChemAxon |
| Hydrogen Acceptor Count | 1 | ChemAxon |
| Hydrogen Donor Count | 0 | ChemAxon |
| Rotatable Bond Count | 5 | ChemAxon |
Derivatization and Functionalization Strategies for Ethyl 3 4 Methylphenyl Thio Propionate
The molecular architecture of Ethyl 3-((4-methylphenyl)thio)propionate offers several avenues for chemical modification, enabling the synthesis of a diverse range of derivatives. The primary sites for functionalization include the ester group, the thioether linkage, and the aromatic ring. Strategic manipulation of these functional groups allows for the tailored design of novel compounds with potentially unique properties.
Applications of Ethyl 3 4 Methylphenyl Thio Propionate As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
Ethyl 3-((4-methylphenyl)thio)propionate and its corresponding carboxylic acid, 3-((4-methylphenyl)thio)propionic acid, are valuable precursors in the synthesis of complex organic molecules, particularly heterocyclic compounds and biologically active agents. The core structure can be elaborated through reactions targeting the ester, the thioether, or the aromatic ring.
One key application is in the construction of molecules with potential therapeutic value. For instance, derivatives of 3-phenylthio propionic acid have been used to create libraries of compounds that act as antagonists for integrin αvβ3, a protein involved in cell adhesion. nih.gov A solid-phase synthesis approach has been developed to produce a series of 3-phenylthio-3-nicotinyl propionic acid derivatives, yielding compounds with nanomolar activity in biochemical assays. nih.gov This demonstrates how the propionate (B1217596) scaffold can be a foundational element for discovering potent bioactive molecules.
The general class of thioethers is integral to the synthesis of a wide array of organic compounds. organic-chemistry.org The sulfur atom can be oxidized to form sulfoxides and sulfones, which alters the electronic properties and reactivity of the molecule, opening pathways to further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in cyclization reactions to form heterocycles. These transformations are fundamental in medicinal chemistry for creating new drug candidates. While direct examples for this compound are specific, the reactivity patterns of related thioether esters are well-established in the synthesis of complex structures. asischem.comnih.gov
Table 1: Examples of Synthetic Transformations Involving Thiopropionate Scaffolds
| Starting Material Class | Reagent(s) | Product Class | Application Area |
|---|---|---|---|
| 3-Phenylthio propionic acid derivative | Solid-phase synthesis reagents | Nicotinyl propionic acid library | Integrin αvβ3 Antagonists nih.gov |
| Thiol | gem-Difluoroalkene, Iron catalyst | α,α-Difluoroalkylthioether | Agrochemical/Medicinal Chemistry acs.org |
| Thiol | Epoxide, Erbium(III) triflate | β-Hydroxy sulfide | General Organic Synthesis organic-chemistry.org |
| α-Keto ester | Thiol | Sulfur-containing ester | General Organic Synthesis organic-chemistry.org |
Usage in Agrochemical and Specialty Chemical Industries (as an intermediate)
In the agrochemical industry, novel molecules are constantly sought for use as herbicides, fungicides, and insecticides. Thioether compounds are a common feature in many active ingredients due to their chemical stability and the specific biological activities they can impart.
Recent patents disclose the use of complex thioether compounds as herbicides. For example, uracil (B121893) moiety-containing thioethers have been developed for controlling undesired vegetation. google.com The general structure of these patented compounds often involves a central core attached to a thioether side chain, which may be a propionate derivative. The synthesis of these complex molecules relies on the availability of versatile intermediates. While not explicitly named, a building block like this compound provides the necessary thioether and ester functionalities that could be elaborated into such patented structures.
The broader class of organosulfur compounds, including thioethers, has established applications in agrochemicals. thegoodscentscompany.com Furthermore, propionate esters are also found in various agrochemical formulations. justia.comgoogleapis.com The combination of these two functional groups in one molecule makes this compound a relevant intermediate for the synthesis of new active ingredients or specialty chemicals used in these formulations. For instance, α,α-difluoroalkylthioethers, which can be synthesized via hydrothiolation reactions, are of significant interest in agrochemical research for their ability to modulate the physicochemical properties of small molecules. acs.org
Development of Analytical Reagents and Methodologies Utilizing its Reactivity (e.g., for thiol derivatization)
The reactivity of the thioether bond in compounds like this compound can be exploited in certain analytical contexts, although it is more common for the synthesis of this compound to be part of an analytical method for detecting thiols.
Recent advances have shown that thioether groups can be selectively targeted for chemical labeling. For example, the thioether in a specific mycobacterial glycan was selectively labeled using an oxaziridine (B8769555) probe, allowing for visualization of the glycan in live cells. nih.gov This highlights that a thioether bond, even in the presence of other biological nucleophiles like methionine, can be a unique chemical handle for analytical purposes. nih.gov This type of selective chemistry could potentially be adapted to develop methods for detecting or quantifying molecules containing a thioether linkage, such as this compound.
Kinetic analysis of thioether oxidation shows that these reactions are highly dependent on the oxidant. While oxidation by hydrogen peroxide is generally slow, the reaction with stronger oxidants like hypochlorite (B82951) is extremely fast. acs.org This differential reactivity could be harnessed to develop selective analytical methods. For instance, a method could be designed to quantify a thioether by measuring the consumption of a specific oxidant or the formation of the corresponding sulfoxide (B87167) or sulfone product under controlled conditions.
Furthermore, this compound itself can be used as an analytical standard for methods designed to detect it or related compounds, such as in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its synthesis is a direct result of the Michael addition of 4-methylthiophenol to ethyl acrylate, a reaction that is itself a method for derivatizing thiols to make them detectable by techniques like UV-Vis spectroscopy or mass spectrometry.
Emerging Research Directions and Future Perspectives
Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The traditional synthesis of beta-thioesters like ethyl 3-((4-methylphenyl)thio)propionate often involves the base-catalyzed conjugate addition (thia-Michael reaction) of a thiol to an acrylate. While effective, there is a continuous drive for more efficient, selective, and sustainable catalytic systems.
Recent research has focused on the development of both metal-based and organocatalytic systems to improve the synthesis of thioethers. thieme-connect.comacs.orgresearchgate.nettaylorandfrancis.com Transition metals such as copper, palladium, nickel, and rhodium have been extensively studied for C-S bond formation. thieme-connect.compku.edu.cnresearchgate.net For instance, copper-catalyzed Ullmann-type couplings of thiols with aryl halides have seen significant improvements, with modern catalytic systems operating at lower temperatures. thieme-connect.com Palladium-catalyzed cross-coupling reactions, known as Migita couplings, are also effective for forming aryl thioethers. thieme-connect.com The development of non-precious metal catalysts is a key trend, aiming to reduce cost and environmental impact. thieme-connect.comresearchgate.net
Organocatalysis has emerged as a powerful alternative, offering mild reaction conditions and avoiding metal contamination. acs.orgnih.gov Bifunctional catalysts, such as those derived from cinchona alkaloids, have shown high enantioselectivity in the conjugate addition of thiols to α,β-unsaturated compounds. nih.gov These catalysts can activate both the nucleophile and the electrophile, leading to highly controlled reactions. Photocatalytic methods are also gaining traction, enabling the synthesis of thioethers under mild, light-driven conditions, often using alternative sulfur sources to avoid the use of odorous thiols. acs.orgnih.gov
| Catalyst Type | Example | Advantages | Relevant Transformation |
| Metal-Based | Copper (I) salts with N-ligands | Low cost, effective for Ullmann-type couplings. thieme-connect.com | Aryl thioether formation. |
| Palladium complexes | High efficiency for Migita cross-coupling. thieme-connect.com | Aryl and alkyl thioether synthesis. | |
| Nickel complexes | Cost-effective alternative to palladium. thieme-connect.com | Decarbonylative thioetherification. | |
| Organocatalyst | Cinchona alkaloid derivatives | High enantioselectivity, metal-free. nih.gov | Asymmetric thia-Michael addition. |
| Indole thiolate (photocatalyst) | Mild conditions, thiol-free synthesis. acs.orgnih.gov | Aryl alkyl thioether formation. |
This table provides examples of catalyst types being developed for thioether synthesis, which could be applied to improve the production of this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. This transition offers numerous advantages, including enhanced safety, better process control, improved scalability, and the potential for automation. acs.orgresearch.csiro.au The synthesis of thioethers, including this compound, is well-suited for adaptation to flow chemistry.
Flow reactors can handle hazardous reagents more safely due to the small reaction volumes at any given time. researchgate.net Reactions can be performed under high pressure and temperature, accelerating reaction rates. Furthermore, the integration of in-line purification and analysis enables a fully automated "synthesis-to-stock" process. Research has demonstrated the successful implementation of flow chemistry for the synthesis of heterocyclic thioethers and for performing reactions like the Fukuyama reduction of thioesters. acs.orgresearch.csiro.au The photochemical thiol-ene reaction, a key method for forming C-S bonds, has been efficiently telescoped in a continuous flow setup for the synthesis of thiomorpholine. researchgate.net
| Flow Chemistry Advantage | Implication for this compound Synthesis |
| Enhanced Safety | Safe handling of potentially volatile or toxic reactants like p-thiocresol. |
| Precise Control | Accurate control over reaction temperature, pressure, and stoichiometry, leading to higher yields and purity. |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production by extending operation time. |
| Automation | Integration with robotic platforms for high-throughput synthesis of analogues and derivatives. acs.orgacs.org |
This table outlines the benefits of applying flow chemistry to the synthesis of this compound.
Exploitation of Unique Reactivity for Unprecedented Transformations
The thioester functionality in compounds like this compound imparts unique reactivity that can be harnessed for novel chemical transformations. Thioesters are more reactive than their ester or amide counterparts, making them valuable intermediates in organic synthesis. nih.govwikipedia.org
One of the most significant applications of thioester reactivity is in native chemical ligation (NCL), a cornerstone of peptide and protein synthesis. nih.govwikipedia.org While not directly a peptide, the principles of NCL could be adapted for the conjugation of this compound to other molecules. The Fukuyama coupling, which converts a thioester to a ketone using a palladium catalyst and an organozinc reagent, represents another powerful transformation. wikipedia.org
The thia-Michael addition used to synthesize the target compound is also known to be reversible under certain conditions, a property that is being exploited in the development of dynamic covalent networks and self-healing materials. mdpi.comuchicago.edu The equilibrium of this reaction can be tuned by the electronic properties of the Michael acceptor. acs.org Research into the dynamic nature of the C-S bond in beta-thiopropionates could open up new applications in materials science.
| Reaction Type | Description | Potential Application for this compound |
| Native Chemical Ligation (NCL) | Reaction of a C-terminal thioester with an N-terminal cysteine to form a native peptide bond. nih.govwikipedia.org | Conjugation to biomolecules or synthetic polymers. |
| Fukuyama Coupling | Palladium-catalyzed coupling of a thioester with an organozinc reagent to form a ketone. wikipedia.org | Synthesis of complex ketone-containing molecules. |
| Thiol-Thioester Exchange | Reversible exchange of the thiol moiety in a thioester. warwick.ac.uk | Dynamic covalent chemistry and materials science. |
| Oxidation | Oxidation of the thioether to a sulfoxide (B87167) or sulfone. | Modification of electronic and physical properties. |
This table summarizes key reactions that leverage the reactivity of the thioester and thioether functionalities, suggesting potential future research directions for this compound.
Advanced Computational Design for Predictive Synthesis and Property Tuning
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netresearchgate.netresearchgate.net For the synthesis of this compound, computational studies can provide deep insights into the mechanism of the thia-Michael addition and thiol-ene reactions. mdpi.comresearchgate.net
DFT calculations can be used to model reaction pathways, determine activation energies, and predict the influence of catalysts and substituents on reaction rates and selectivity. researchgate.netrsc.org This predictive power can accelerate the discovery of new, more efficient catalytic systems, reducing the need for extensive experimental screening. acs.org For example, computational studies have been used to rationalize the reactivity of various Michael acceptors and to guide the design of improved systems for bioconjugation. nih.govacs.org
Furthermore, in silico methods can be employed to predict the physicochemical properties of this compound and its derivatives. nih.govrsc.orgnih.gov By modeling parameters such as solubility, stability, and electronic properties, researchers can pre-select candidates for specific applications, streamlining the development process. The combination of computational design and automated synthesis platforms represents a powerful synergy for the future of chemical research.
| Computational Method | Application in the Context of this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis. researchgate.netresearchgate.net Prediction of catalyst performance. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or physical properties of derivatives. |
| Molecular Dynamics (MD) Simulations | Understanding interactions with biological targets or materials. |
| In Silico ADME Prediction | Early assessment of the drug-like properties of derivatives. nih.gov |
This table highlights how advanced computational methods can be applied to accelerate the research and development of this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-((4-methylphenyl)thio)propionate, and how can reaction efficiency be validated?
- Methodology :
- Route 1 : Thioether formation via nucleophilic substitution. React 4-methylthiophenol with ethyl 3-bromopropionate in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N). Monitor reaction completion via TLC or HPLC .
- Route 2 : Condensation strategies, as seen in analogous thioester syntheses, such as intermolecular cyclization of acetoxyketones (e.g., describes a furanone synthesis via condensation, adaptable for thioester formation).
- Validation : Characterize intermediates/purified product via -NMR (to confirm thioether linkage at δ 3.3–3.5 ppm for –SCH₂–) and LC-MS for purity (>95%) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Dissolve the compound in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ~260 nm for aromatic/thioether groups) and quantify residual compound using HPLC at intervals (0, 7, 14 days) .
- Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life. Note: Thioethers are prone to oxidation; include antioxidants (e.g., BHT) in storage protocols .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : -NMR for methyl groups (δ 2.3–2.5 ppm for Ar–CH₃; δ 1.2–1.4 ppm for ethyl ester –CH₂CH₃) and thioether (–SCH₂– at δ 3.3–3.5 ppm). -NMR to confirm ester carbonyl (~170 ppm) and aromatic carbons .
- IR : Absorbance at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (weak S–H stretch, if residual thiol present). Note : NIST data ( ) for similar esters can guide interpretation but requires experimental validation .
Advanced Research Questions
Q. How does the electronic nature of the 4-methylphenyl group influence the reactivity of the thioether linkage in this compound?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density at the sulfur atom. Compare with analogs (e.g., 4-methoxy or 4-nitro substituents) to assess electron-donating/withdrawing effects on oxidation susceptibility .
- Experimental Validation : React with oxidizing agents (e.g., H₂O₂) and monitor sulfoxide/sulfone formation via -NMR or Raman spectroscopy. Correlate rates with Hammett substituent constants (σ) .
Q. What strategies can resolve contradictions in reported biological activities of thioether-containing compounds like this compound?
- Methodology :
- Meta-Analysis : Compare datasets from (thioether derivatives in antiviral/thrombosis studies) and (flavorant esters). Identify confounding variables (e.g., purity, assay type).
- Dose-Response Studies : Re-evaluate bioactivity in standardized assays (e.g., IC₅₀ in cell-based models) with rigorous controls. Use LC-MS to confirm compound integrity during assays .
Q. How can the metabolic fate of this compound be predicted using in vitro models?
- Methodology :
- Hepatic Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH-regenerating system). Identify metabolites via UPLC-QTOF-MS. Prioritize sulfoxidation (m/z +16) and ester hydrolysis (m/z –28 +18) pathways .
- CYP450 Inhibition : Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
